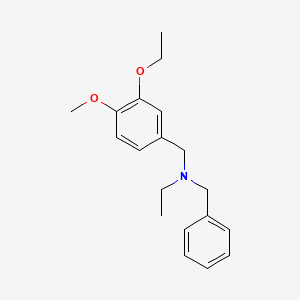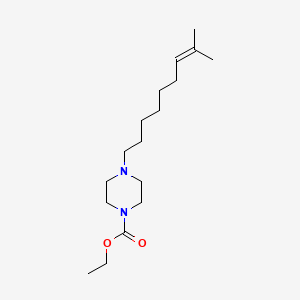![molecular formula C20H26N2O B3851735 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3851735.png)
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane
Descripción general
Descripción
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of diazepanes and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA(A) receptor. This means that it blocks the binding of benzodiazepines to the receptor, which in turn affects the activity of the receptor.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 has been found to have a range of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, suggesting that it may have potential as an antidote for benzodiazepine overdose. 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 has also been found to have anxiogenic effects, which may be useful in studying the mechanisms of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 is its high selectivity for the benzodiazepine site on the GABA(A) receptor. This makes it a useful tool for studying the function of this receptor in isolation. However, its anxiogenic effects may limit its use in certain experiments, and its potential as an antidote for benzodiazepine overdose requires further investigation.
Direcciones Futuras
There are several future directions for research on 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513. One area of interest is its potential as an antidote for benzodiazepine overdose. Further studies are needed to determine the efficacy and safety of 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 in this context. Another area of interest is the use of 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 in the study of anxiety and related disorders. Finally, the development of new compounds based on the structure of 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 may lead to the discovery of more selective and potent ligands for the benzodiazepine site on the GABA(A) receptor.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane 15-4513 has been widely used in scientific research as a tool to study the function of GABA(A) receptors. These receptors are important targets for many drugs, including benzodiazepines, which are commonly used as anxiolytics and sedatives.
Propiedades
IUPAC Name |
1-methyl-4-[(4-phenylmethoxyphenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-21-12-5-13-22(15-14-21)16-18-8-10-20(11-9-18)23-17-19-6-3-2-4-7-19/h2-4,6-11H,5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFIRVKLWWWLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)benzyl]-4-methyl-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol](/img/structure/B3851673.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline](/img/structure/B3851677.png)
![1-acetyl-4-[3-(4-chlorophenoxy)benzyl]piperazine](/img/structure/B3851682.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol](/img/structure/B3851684.png)
![1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851694.png)
![(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3851707.png)

![ethyl 4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851715.png)
![2-[benzyl(3-bromo-4-fluorobenzyl)amino]ethanol](/img/structure/B3851738.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3851745.png)
![4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B3851750.png)
![6-chloro-3-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B3851758.png)
amino]methyl}phenol](/img/structure/B3851762.png)